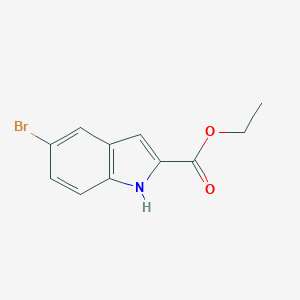

Ethyl 5-Bromoindole-2-carboxylate

Descripción

The exact mass of the compound ethyl 5-bromo-1H-indole-2-carboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88620. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 5-bromo-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-2-15-11(14)10-6-7-5-8(12)3-4-9(7)13-10/h3-6,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWRLKENDQISGEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70293321 | |

| Record name | Ethyl 5-bromo-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70293321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16732-70-0 | |

| Record name | 16732-70-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88620 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 5-bromo-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70293321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 5-Bromoindole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 5-Bromoindole-2-carboxylate chemical properties

An In-depth Technical Guide to the Chemical Properties of Ethyl 5-Bromoindole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its indole core, functionalized with a bromine atom and an ethyl ester group, provides versatile handles for further chemical modifications. This document provides a comprehensive overview of its chemical properties, synthesis, and reactivity, supported by experimental protocols and graphical representations to aid researchers in its application.

Core Chemical Properties

This compound is typically a white to pale yellow powder or fused solid.[1][2] It is soluble in acetone and should be stored at 2-8°C.[3][4]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| IUPAC Name | ethyl 5-bromo-1H-indole-2-carboxylate | [1] |

| CAS Number | 16732-70-0 | [1][3] |

| Molecular Formula | C₁₁H₁₀BrNO₂ | [1][3] |

| Molecular Weight | 268.11 g/mol | [3] |

| Melting Point | 163-167 °C | [1][3] |

| Boiling Point | 394.7 ± 22.0 °C (Predicted) | [4] |

| Density | 1.554 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 14.05 ± 0.30 (Predicted) | [4] |

| Appearance | White to pale yellow powder/solid | [1][2][4] |

| SMILES | CCOC(=O)c1cc2cc(Br)ccc2[nH]1 | [1][3] |

| InChIKey | LWRLKENDQISGEU-UHFFFAOYSA-N | [1][3] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several routes. A common method involves the reaction of a substituted aniline with an α-ketoester.

Synthesis from p-Bromoaniline

A documented synthesis involves the reaction of p-bromoaniline with ethyl 2-oxopropionate in the presence of a palladium catalyst.[4]

-

To a 25 mL Schlenk reaction tube, add 69 mg of p-bromoaniline, 9 mg of palladium acetate, and 80 mg of molecular sieve.[4]

-

Inject 93 mg of ethyl 2-oxopropionate, 96 mg of acetic acid, and 2 mL of dimethyl sulfoxide into the tube.[4]

-

Attach a 200 mL oxygen bulb to the reaction tube.[4]

-

Stir the mixture at 70 °C for 18 hours.[4]

-

After the reaction is complete, dilute the solution with 15 mL of ethyl acetate.[4]

-

Filter the mixture and wash the filtrate twice with 10 mL of brine.[4]

-

Separate the organic phase, and extract the aqueous phase once more with ethyl acetate.[4]

-

Combine the organic phases for further purification.[4]

Chemical Reactivity and Applications

This compound serves as a versatile intermediate for the synthesis of more complex molecules, particularly in the field of drug discovery. The ester can be hydrolyzed to the corresponding carboxylic acid, and the bromine atom allows for various cross-coupling reactions.

Hydrolysis to 5-Bromoindole-2-carboxylic acid

The ethyl ester is readily hydrolyzed to 5-bromoindole-2-carboxylic acid, which is a key precursor for various biologically active compounds, including potential anticancer agents and MMP-13 inhibitors.[5][6]

-

Dissolve 134 g of this compound in a solvent mixture of 31.25 g of 96% methanol and 183 mL of water.[5]

-

Heat the mixture to reflux for 30 minutes.[5]

-

Complete the reaction by adding 10% hydrochloric acid.[5]

-

Cool the reaction mixture to 40 °C.[5]

-

Slowly add 10% hydrochloric acid solution to adjust the pH to 3-4, causing the product to precipitate.[5]

-

Filter the mixture to collect the solid 5-bromoindole-2-carboxylic acid. This procedure reportedly yields 109.1 g (91%) of an off-white solid.[5]

Applications in Medicinal Chemistry

The 5-bromoindole scaffold is a privileged structure in medicinal chemistry. Derivatives of 5-bromoindole-2-carboxylic acid (obtained from the title compound) have been synthesized and investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which is a target in cancer therapy.[7][8] These derivatives, including carbothioamides, oxadiazoles, and triazoles, show promise for their anti-proliferative activities against various cancer cell lines.[7][8][9] The indole backbone is found in numerous compounds with a wide range of pharmacological effects, such as anti-cancer, anti-diabetic, and anti-HIV activities.[7]

References

- 1. H66797.06 [thermofisher.com]

- 2. 5-Bromoindole-2-carboxylic acid ethyl ester - 重庆英斯凯药业有限公司 [ensky-chemical.com]

- 3. This compound 95 16732-70-0 [sigmaaldrich.com]

- 4. This compound CAS#: 16732-70-0 [amp.chemicalbook.com]

- 5. 5-Bromoindole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 6. goldbio.com [goldbio.com]

- 7. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Ethyl 5-Bromoindole-2-carboxylate CAS 16732-70-0

An In-depth Technical Guide to Ethyl 5-Bromoindole-2-carboxylate (CAS 16732-70-0)

This technical guide provides a comprehensive overview of this compound, a key intermediate in synthetic organic chemistry and drug discovery. It is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

This compound is a solid, typically appearing as a white to pale yellow powder or crystalline solid.[1] It is soluble in acetone.[2] Key physicochemical data are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 16732-70-0 | |

| Molecular Formula | C₁₁H₁₀BrNO₂ | |

| Molecular Weight | 268.11 g/mol | |

| Melting Point | 163-167 °C | [1] |

| Boiling Point | 394.7±22.0 °C (Predicted) | [2] |

| Density | 1.554±0.06 g/cm³ (Predicted) | [2] |

| Appearance | White to Orange to Green powder to crystal | [2][3] |

| InChI Key | LWRLKENDQISGEU-UHFFFAOYSA-N | |

| SMILES | CCOC(=O)C1=CC2=CC(Br)=CC=C2N1 | [1] |

Synthesis and Reactions

This compound is commonly synthesized via the Fischer indole synthesis. A detailed experimental protocol is provided below. Additionally, its hydrolysis to the corresponding carboxylic acid is a key transformation.

Synthesis of this compound

A common method for the preparation of this compound involves the reaction of p-bromoaniline with ethyl 2-oxopropionate.[2]

-

Reaction Setup: To a 25 mL Schlenk reaction tube, add 69 mg of p-bromoaniline, 9 mg of palladium acetate, and 80 mg of molecular sieve.[2]

-

Addition of Reagents: Inject 93 mg of ethyl 2-oxopropionate, 96 mg of acetic acid, and 2 mL of dimethyl sulfoxide into the reaction tube.[2]

-

Reaction Conditions: Attach a 200 mL oxygen bulb to the Schlenk tube and stir the mixture at 70 °C for 18 hours.[2]

-

Work-up and Purification:

-

Upon completion of the reaction, dilute the reaction solution with 15 mL of ethyl acetate.[2]

-

Filter the mixture and wash the filtrate twice with 10 mL of brine.[2]

-

Separate the organic phase, and extract the aqueous phase once with ethyl acetate.[2]

-

Combine the organic phases for further processing.[2]

-

References

Physical and chemical properties of Ethyl 5-Bromoindole-2-carboxylate

An In-depth Technical Guide on the Core Physical and Chemical Properties of Ethyl 5-Bromoindole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic building block crucial in the synthesis of various pharmacologically active compounds. Its indole core, substituted with a bromine atom and an ethyl carboxylate group, provides a versatile scaffold for developing novel therapeutic agents. This document provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and modification, and an exploration of its role as a precursor to biologically significant molecules. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams.

Chemical Identity and Physical Properties

This compound is characterized by its indole structure, with a bromine atom at the 5-position and an ethyl ester at the 2-position. This substitution pattern is key to its utility in medicinal chemistry.

Identifiers and Structure

| Identifier | Value |

| CAS Number | 16732-70-0[1][2][3][4] |

| IUPAC Name | ethyl 5-bromo-1H-indole-2-carboxylate[3] |

| Molecular Formula | C₁₁H₁₀BrNO₂[1][3][4][5][6] |

| Molecular Weight | 268.11 g/mol [1][2][4][6] |

| SMILES | CCOC(=O)c1cc2cc(Br)ccc2[nH]1[1][3] |

| InChI Key | LWRLKENDQISGEU-UHFFFAOYSA-N[1][3] |

Physical and Chemical Properties

The compound is typically a solid powder at room temperature and requires specific storage conditions to maintain its stability.

| Property | Value |

| Appearance | White to pale yellow or orange-green powder/crystalline solid[1][3] |

| Melting Point | 163-168 °C[1][2][3] |

| Boiling Point | 394.7 ± 22.0 °C (Predicted)[7] |

| Density | 1.554 ± 0.06 g/cm³ (Predicted)[7] |

| Solubility | Soluble in Acetone[7] |

| Storage | 2-8°C[1][2][7] or -20°C, protected from light[6][8] |

Experimental Protocols

The synthesis and subsequent modification of this compound are critical for its application in drug discovery. The following sections detail established experimental procedures.

Synthesis of this compound

Two primary methods for its synthesis are Fischer esterification from the corresponding carboxylic acid and a palladium-catalyzed cyclization.

This method involves the acid-catalyzed esterification of 5-bromoindole-2-carboxylic acid.

-

Reagents : 5-Bromoindole-2-carboxylic acid, anhydrous ethanol, concentrated sulfuric acid.

-

Procedure :

-

Dissolve 5-bromoindole-2-carboxylic acid in anhydrous ethanol.

-

Add a catalytic amount of concentrated sulfuric acid dropwise to the solution.

-

Heat the mixture at 80 °C for 12 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Dry the combined organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to yield the product.

-

-

Yield : Approximately 94%.[9]

This approach constructs the indole ring from simpler precursors.

-

Reagents : p-bromoaniline, ethyl 2-oxopropionate, palladium(II) acetate, molecular sieves, acetic acid, dimethyl sulfoxide (DMSO).

-

Procedure :

-

To a Schlenk reaction tube, add p-bromoaniline (69 mg), palladium acetate (9 mg), and molecular sieves (80 mg).

-

Inject ethyl 2-oxopropionate (93 mg), acetic acid (96 mg), and DMSO (2 mL).

-

Attach an oxygen-filled balloon and stir the mixture at 70 °C for 18 hours.

-

Upon completion, dilute the reaction solution with ethyl acetate (15 mL).

-

Filter the mixture and wash the organic phase twice with brine (10 mL).

-

Separate the organic phase and extract the aqueous phase once with ethyl acetate.

-

Combine the organic phases and purify by column chromatography to obtain the final product.

-

-

Yield : Approximately 47%.[7]

Key Chemical Reactions

This compound serves as an intermediate that can be readily modified, typically through hydrolysis of the ester or alkylation of the indole nitrogen.

The ethyl ester is easily converted back to the parent carboxylic acid.

-

Reagents : this compound, methanol, water, sodium hydroxide, 10% hydrochloric acid.

-

Procedure :

-

Dissolve this compound (134 g) in a mixture of 96% methanol (31.25 g) and water (183 mL).

-

Add sodium hydroxide and heat the mixture to reflux for 30 minutes.

-

After the reaction is complete, cool the solution to 40 °C.

-

Slowly add 10% hydrochloric acid to adjust the pH to 3-4, causing the product to precipitate.

-

Filter the mixture to collect the solid 5-bromoindole-2-carboxylic acid.

-

-

Yield : Approximately 91%.[10]

The indole nitrogen can be alkylated to introduce further diversity.

-

Reagents : this compound, aqueous potassium hydroxide (KOH), acetone, alkylating agent (e.g., allyl bromide, benzyl bromide).

-

Procedure :

-

Prepare a solution of this compound (1.0 mmol) and aqueous KOH (3.0 mmol) in acetone (10 mL).

-

Stir the mixture at 20 °C for 30 minutes.

-

Add the appropriate alkylating agent (1.1 mmol) and continue stirring for 2-8 hours.

-

Remove the solvent under reduced pressure.

-

Add water to the residue and extract the organic layer with ethyl acetate.

-

Purify the product using column chromatography.

-

Role in Drug Discovery and Development

While this compound itself has shown potential antimicrobial and anticancer activity in preliminary studies[9], its primary value lies in its role as a versatile intermediate. The corresponding carboxylic acid, readily obtained via hydrolysis, is a well-established building block for a variety of enzyme inhibitors.

Derivatives of 5-bromoindole-2-carboxylic acid have been synthesized and investigated as inhibitors for several important drug targets, including:

-

Epidermal Growth Factor Receptor (EGFR) : Novel derivatives have been synthesized and studied as EGFR tyrosine kinase inhibitors for anticancer applications.[11]

-

Matrix Metalloproteinase-13 (MMP-13) : Used in the discovery of indole-based inhibitors.[8]

-

Indoleamine 2,3-dioxygenase (IDO) : A target for cancer immunotherapy.[8]

-

Factor Xa : An important enzyme in the blood coagulation cascade.[8]

-

Tubulin Polymerization : A mechanism for developing anticancer agents.[8]

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its well-defined physical and chemical properties, coupled with straightforward synthetic and derivatization protocols, make it an invaluable starting material. Its utility as a precursor to potent enzyme inhibitors across multiple therapeutic areas, including oncology and thrombosis, underscores its importance in modern medicinal chemistry. This guide provides the core technical information required for researchers to effectively utilize this versatile chemical scaffold in their research and development endeavors.

References

- 1. This compound 95 16732-70-0 [sigmaaldrich.com]

- 2. parchem.com [parchem.com]

- 3. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. 16732-70-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound | C11H10BrNO2 | CID 259091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. goldbio.com [goldbio.com]

- 7. This compound | 16732-70-0 [chemicalbook.com]

- 8. goldbio.com [goldbio.com]

- 9. Buy ethyl 5-bromo-1H-indole-2-carboxylate | 16732-70-0 [smolecule.com]

- 10. 5-Bromoindole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

A Comprehensive Technical Overview of Ethyl 5-Bromoindole-2-carboxylate

This technical guide provides essential information regarding the physicochemical properties of Ethyl 5-Bromoindole-2-carboxylate, a compound of interest for researchers and professionals in the field of drug development and organic synthesis.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below. This data is crucial for stoichiometric calculations, analytical characterization, and the design of synthetic pathways.

| Property | Value |

| Molecular Formula | C₁₁H₁₀BrNO₂[1][2][3][4][5] |

| Molecular Weight | 268.11 g/mol [1][2][3][4] |

Molecular Composition and Structure

The chemical formula, C₁₁H₁₀BrNO₂, indicates the elemental composition of the molecule. The structure, characterized by an indole core with a bromine substituent at the 5-position and an ethyl carboxylate group at the 2-position, is a key determinant of its chemical reactivity and biological activity.[2] This compound is often utilized as a building block in the synthesis of more complex heterocyclic compounds.[2]

References

Synthesis of Ethyl 5-Bromoindole-2-carboxylate from 5-Bromoindole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of Ethyl 5-bromoindole-2-carboxylate from 5-bromoindole-2-carboxylic acid. This transformation is a fundamental esterification reaction, crucial for the modification of the indole scaffold, a privileged structure in medicinal chemistry. This guide provides detailed experimental protocols, quantitative data, and visual representations of the chemical process to support research and development in the pharmaceutical and chemical industries.

Introduction

5-bromoindole-2-carboxylic acid and its derivatives are important building blocks in the synthesis of a wide range of biologically active compounds. The conversion of the carboxylic acid to its ethyl ester is a common strategy to increase lipophilicity, modify solubility, and enable further chemical transformations at other positions of the indole ring. The primary method for this synthesis is the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.

Reaction Scheme and Mechanism

The synthesis of this compound proceeds via a classic Fischer esterification mechanism. The carboxylic acid is treated with an excess of ethanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is reversible, and to drive the equilibrium towards the product, a large excess of the alcohol is used, and the reaction is often heated to reflux.

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. The lone pair of electrons on the oxygen of the ethanol molecule then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the final ethyl ester product and regenerates the acid catalyst.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from 5-bromoindole-2-carboxylic acid.

| Parameter | Value | Reference |

| Reactant | 5-Bromoindole-2-carboxylic acid | |

| Reagent | Anhydrous Ethanol | |

| Catalyst | Concentrated Sulfuric Acid | [1] |

| Reaction Temperature | 80 °C | [1] |

| Reaction Time | 2 - 9 hours | [1][2] |

| Typical Yield | 65-85% | [1][2] |

| Purification Method | Quenching, Extraction, Drying | [1] |

Detailed Experimental Protocol

This section provides a detailed, step-by-step procedure for the laboratory-scale synthesis of this compound.

Materials:

-

5-Bromoindole-2-carboxylic acid

-

Anhydrous ethanol (absolute)

-

Concentrated sulfuric acid (98%)

-

Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 5-bromoindole-2-carboxylic acid in a sufficient volume of anhydrous ethanol. For example, 100 mg of the carboxylic acid can be dissolved in 10 mL of ethanol.[1]

-

Catalyst Addition: To the stirred solution, carefully and slowly add a catalytic amount of concentrated sulfuric acid. A typical ratio is approximately half the molar equivalent of the starting carboxylic acid.[1] For 0.42 mmol of carboxylic acid, around 0.21 mmol of sulfuric acid (approximately 20 mg) can be used.[1]

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to 80°C using a heating mantle or oil bath.[1] Allow the reaction to proceed under reflux for 2 to 9 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1][2]

-

Work-up - Quenching: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate to neutralize the excess sulfuric acid. Continue adding the bicarbonate solution until the effervescence ceases, indicating that the acid has been neutralized.

-

Work-up - Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate. Perform the extraction three times using an appropriate volume of ethyl acetate (e.g., 3 x 30 mL for a 100 mg scale reaction).[1]

-

Work-up - Washing and Drying: Combine the organic layers and wash them with brine (saturated NaCl solution) to remove any remaining water-soluble impurities. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

-

Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification (Optional): If necessary, the crude product can be further purified by recrystallization or column chromatography.

Visualizations

The following diagrams illustrate the key aspects of the synthesis process.

Caption: Chemical reaction for the synthesis of this compound.

Caption: Step-by-step experimental workflow for the synthesis.

Caption: Logical relationship between reactants, process, and products.

References

An In-Depth Technical Guide to the Reissert Indole Synthesis for Substituted Indole-2-Carboxylates

Authored for: Researchers, Scientists, and Drug Development Professionals

The Reissert indole synthesis, a classic name reaction in organic chemistry, provides a reliable pathway for the preparation of indoles and, more specifically, substituted indole-2-carboxylates. First reported by Arnold Reissert in 1897, this method remains a valuable tool for accessing the indole scaffold, a privileged structure in medicinal chemistry due to its prevalence in natural products and pharmaceutical agents.[1][2] This guide offers a comprehensive overview of the core methodology, detailed experimental protocols, substrate scope, and applications in modern drug discovery.

Core Reaction Mechanism

The Reissert synthesis is fundamentally a two-stage process that begins with a substituted ortho-nitrotoluene and diethyl oxalate.[1][3]

-

Condensation: The first stage is a base-catalyzed Claisen condensation. The acidic α-protons of the o-nitrotoluene are deprotonated by a strong base, typically an alkoxide like potassium or sodium ethoxide, to form a resonance-stabilized carbanion. This nucleophile then attacks one of the electrophilic carbonyl carbons of diethyl oxalate. Subsequent elimination of an ethoxide ion yields an ethyl o-nitrophenylpyruvate intermediate.[1] Potassium ethoxide is often preferred as it has been shown to produce better results than sodium ethoxide.[1]

-

Reductive Cyclization: The second stage involves the reduction of the nitro group on the pyruvate intermediate to an amine. This is immediately followed by an intramolecular cyclization, where the newly formed aniline attacks the adjacent ketone carbonyl. The resulting intermediate then dehydrates to form the aromatic indole ring, yielding the final indole-2-carboxylate product.[1][3] The most common reducing agent for this transformation is zinc dust in acetic acid.[1][3]

// Reactants sub [label="Substituted\no-Nitrotoluene"]; oxalate [label="+\nDiethyl Oxalate"];

// Intermediates intermed [label="Ethyl o-Nitrophenylpyruvate"]; product [label="Substituted Indole-2-carboxylate"];

// Arrows and Conditions sub -> intermed [label="1) Base (KOEt)\n2) Diethyl Oxalate", fontname="Arial", fontsize=10, fontcolor="#5F6368"]; intermed -> product [label="Reductive Cyclization\n(e.g., Zn/AcOH)", fontname="Arial", fontsize=10, fontcolor="#5F6368"];

// Invisible nodes for alignment {rank=same; sub; oxalate;} } . Caption: Overall scheme of the Reissert Indole Synthesis.

Detailed Experimental Protocols

The following protocols are based on the well-established procedure for the synthesis of ethyl indole-2-carboxylate by Noland and Baude, as published in Organic Syntheses.[4] This procedure serves as an excellent template for the synthesis of substituted analogues.

Stage 1: Condensation to form Ethyl o-Nitrophenylpyruvate

-

Preparation of Potassium Ethoxide: In a 1-L flask equipped with a reflux condenser, add 250 mL of absolute ethanol. Carefully add 19.5 g (0.5 gram-atom) of potassium metal in small pieces. The reaction is vigorous but manageable. Once all the potassium has reacted, cool the resulting solution to room temperature.

-

Reaction Setup: In a 5-L three-necked flask fitted with a stirrer, dropping funnel, and condenser, place a solution of 73 g (0.5 mole) of diethyl oxalate in 1.5 L of anhydrous ether.

-

Condensation: Add the prepared potassium ethoxide solution to the diethyl oxalate solution over 15-20 minutes with stirring. Then, add a solution of 68.5 g (0.5 mole) of o-nitrotoluene in 250 mL of absolute ethanol through the dropping funnel over approximately 1 hour. The reaction is exothermic, and the flask contents will turn a deep reddish-brown as the potassium salt of the pyruvate precipitates. Stir for an additional hour after the addition is complete.

-

Isolation of Intermediate: Collect the precipitated orange-red salt by filtration and wash it thoroughly with anhydrous ether to remove unreacted starting materials. The salt can be carried to the next step directly. To obtain the pyruvate, the salt is dissolved in water and acidified with hydrochloric acid, followed by extraction with ether.

Stage 2: Reductive Cyclization to form Ethyl Indole-2-carboxylate

-

Reaction Setup: Place the crude, moist potassium salt from the previous step into a 2-L flask. Add 500 mL of glacial acetic acid and swirl to dissolve the salt.

-

Reduction: To the stirred solution, add 150 g (2.3 gram-atoms) of zinc dust in small portions. The addition should be controlled to keep the temperature between 80–90°C. The color of the solution will change from reddish-brown to a pale yellow-brown.

-

Completion and Work-up: After the zinc addition is complete, heat the mixture on a steam bath for 1 hour. Filter the hot solution to remove excess zinc and zinc acetate.

-

Isolation and Purification: Slowly pour the hot filtrate into 3 L of vigorously stirred water. A yellow solid of ethyl indole-2-carboxylate will precipitate. Collect the solid by filtration, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from ethanol. This procedure typically yields the final product in 41–44% overall yield based on the starting o-nitrotoluene.[4]

Quantitative Data & Substrate Scope

The Reissert synthesis is versatile and accommodates a range of substituents on the aromatic ring of the o-nitrotoluene. The nature and position of these substituents can influence the overall yield. Below is a summary of reported yields for various substituted indole-2-carboxylates prepared via this method.

| Starting Material (Substituent) | Product | Reductant | Overall Yield | Reference |

| o-Nitrotoluene | Ethyl indole-2-carboxylate | Zn / Acetic Acid | 41–44% | Org. Synth., 43 , 40 (1963)[1][4] |

| 4-Chloro-2-nitrotoluene | 5-Chloroindole | FeSO₄ / NH₄OH | Good (not specified) | J. Am. Chem. Soc., 71 , 2854 (1949)[2] |

| 4-Bromo-2-nitrotoluene | 6-Bromoindole-2-carboxylic acid | Not specified | Good (not specified) | J. Med. Chem., 2015 , 58, 6819[5] |

| 2-Nitro-m-xylene | 6-Methylindole-2-carboxylic acid | Zn / Acetic Acid | 55% | J. Org. Chem., 19 , 1380 (1954) |

| 4-Fluoro-5-chloro-2-nitrotoluene | Ethyl 5-chloro-4-fluoroindole-2-carboxylate | Not specified | (Used in synthesis of HIV-1 inhibitors) | J. Med. Chem., 45 , 437 (2002)[2] |

| 4-Iodo-6-chloro-2-nitrotoluene | Methyl 6-chloro-4-iodoindole-2-carboxylate | TiCl₃ | (Used in synthesis of NMDA antagonists) | Bioorg. Med. Chem. Lett., 10 , 2041 (2000)[2] |

Note: Yields and conditions are reported from various literature sources and may not be directly comparable due to procedural differences.

Variations in Methodology

While the classic Zn/AcOH reduction is widely cited, several other reducing systems have been successfully employed, which can be beneficial depending on the presence of other functional groups in the substrate.[2]

-

Ferrous Sulfate (FeSO₄) and Ammonia: Arnold Reissert's original method used ferrous sulfate in an aqueous ammonia solution for the reduction.[2][6]

-

Iron Powder or Filings: Iron in acetic acid or hydrochloric acid is an effective and economical alternative for the nitro group reduction.[2]

-

Sodium Dithionite (Na₂S₂O₄): This reducing agent can be used under milder, often neutral or slightly basic, conditions.[2]

-

Catalytic Hydrogenation: Using catalysts like Palladium on Carbon (Pd/C) or Platinum Oxide (PtO₂) with hydrogen gas is a clean method for reduction. However, care must be taken, as some conditions (e.g., PtO₂ in ethanol with 7-substituted substrates) can lead to the formation of quinolones as side products.[2]

Applications in Drug Development

The indole-2-carboxylate scaffold is a key building block for numerous biologically active molecules. The Reissert synthesis provides a direct route to this important intermediate, which can be further functionalized.

-

HIV-1 Reverse Transcriptase Inhibitors: The synthesis of ethyl 5-chloro-4-fluoroindole-2-carboxylate via a Reissert reaction was a key step in the development of potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1.[2]

-

NMDA Receptor Antagonists: Substituted indole-2-carboxylates are crucial components of antagonists for the N-methyl-D-aspartate (NMDA) receptor, which are investigated for treating neurological disorders.[7] For example, methyl 6-chloro-4-iodoindole-2-carboxylate, prepared using a Reissert strategy, serves as a precursor for potent antagonists at the strychnine-insensitive glycine binding site of the NMDA receptor.[2][7]

Conclusion

The Reissert indole synthesis has remained a cornerstone of heterocyclic chemistry for over a century. Its ability to reliably produce substituted indole-2-carboxylates from readily available starting materials makes it a powerful method for both academic research and industrial drug development. While newer methods for indole synthesis have been developed, the Reissert reaction's operational simplicity and tolerance for various functional groups ensure its continued relevance and application in the synthesis of complex molecular targets.

References

- 1. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Reissert_indole_synthesis [chemeurope.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of Ethyl 5-Bromoindole-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodologies for Ethyl 5-Bromoindole-2-carboxylate (C₁₁H₁₀BrNO₂), a key intermediate in the development of various pharmacologically active compounds. This document is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry and drug discovery.

Chemical and Physical Properties

This compound is a solid, typically appearing as a pale yellow powder.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 16732-70-0 | [2][3] |

| Molecular Formula | C₁₁H₁₀BrNO₂ | [2][3] |

| Molecular Weight | 268.11 g/mol | [2][3] |

| Melting Point | 163-167 °C | |

| Appearance | Pale yellow fused solid/powder | [1] |

| IUPAC Name | ethyl 5-bromo-1H-indole-2-carboxylate | [1][3] |

Spectroscopic Data (Predicted)

Due to the limited availability of experimentally verified spectroscopic data in the public domain, the following tables present predicted data based on the analysis of structurally similar compounds and general principles of spectroscopy. These values should be considered as estimations and require experimental validation.

¹H NMR Spectroscopy

Solvent: CDCl₃ (Deuterated Chloroform) Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.80 | br s | 1H | N-H |

| ~7.85 | d | 1H | H-4 |

| ~7.35 | dd | 1H | H-6 |

| ~7.20 | d | 1H | H-7 |

| ~7.10 | s | 1H | H-3 |

| ~4.40 | q | 2H | -OCH₂CH₃ |

| ~1.40 | t | 3H | -OCH₂CH₃ |

¹³C NMR Spectroscopy

Solvent: CDCl₃ (Deuterated Chloroform) Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~161.5 | C=O |

| ~135.0 | C-7a |

| ~130.0 | C-2 |

| ~128.5 | C-5 |

| ~125.0 | C-4 |

| ~122.0 | C-6 |

| ~115.0 | C-3a |

| ~113.0 | C-7 |

| ~105.0 | C-3 |

| ~61.0 | -OCH₂CH₃ |

| ~14.5 | -OCH₂CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Broad | N-H Stretch |

| ~1710 | Strong | C=O Stretch (Ester) |

| ~1550, 1470 | Medium | C=C Stretch (Aromatic) |

| ~1250 | Strong | C-O Stretch (Ester) |

| ~800 | Strong | C-H Bending (Aromatic) |

| ~650 | Medium | C-Br Stretch |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 267/269 | High | [M]⁺ (presence of Br isotopes) |

| 222/224 | Medium | [M - OCH₂CH₃]⁺ |

| 194/196 | Medium | [M - COOCH₂CH₃]⁺ |

| 115 | High | [C₈H₅N]⁺ |

Experimental Protocols

The following are general experimental protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis via Fischer Indole Synthesis

A common method for the synthesis of indole derivatives is the Fischer indole synthesis.

Materials:

-

4-Bromophenylhydrazine hydrochloride

-

Ethyl pyruvate

-

Ethanol

-

Sulfuric acid (catalyst)

Procedure:

-

A mixture of 4-bromophenylhydrazine hydrochloride and ethyl pyruvate in ethanol is prepared.

-

A catalytic amount of concentrated sulfuric acid is added cautiously.

-

The reaction mixture is heated under reflux for several hours and monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The residue is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate.

-

The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Spectroscopic Analysis

General Considerations:

-

The sample of this compound should be of high purity, typically confirmed by techniques like TLC or melting point analysis.

-

Appropriate deuterated solvents should be used for NMR spectroscopy to avoid interference from solvent protons.

¹H and ¹³C NMR Spectroscopy:

-

Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C).

-

Process the acquired data, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts, multiplicities, and coupling constants.

-

Assign the peaks in both spectra to the corresponding atoms in the molecule.

Infrared (IR) Spectroscopy:

-

Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr).

-

For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.

-

Obtain the IR spectrum using an FTIR spectrometer over a typical range of 4000-400 cm⁻¹.

-

Identify and assign the characteristic absorption bands to the functional groups present in the molecule.

Mass Spectrometry (MS):

-

Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method, such as Electron Impact (EI) or Electrospray Ionization (ESI).

-

Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the resulting ions.

-

Analyze the molecular ion peak to confirm the molecular weight and the fragmentation pattern to deduce the structure of the molecule.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound.

Caption: A flowchart illustrating the synthesis and subsequent spectroscopic analysis of this compound.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Ethyl 5-Bromoindole-2-carboxylate and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of Ethyl 5-Bromoindole-2-carboxylate, a key heterocyclic building block in medicinal chemistry and drug development. This document details the expected spectral data, experimental protocols for synthesis and NMR analysis, and a logical workflow for the characterization of this compound and its derivatives.

Introduction

This compound is a versatile intermediate used in the synthesis of a wide range of biologically active molecules. Its rigid bicyclic structure, substituted with a bromine atom and an ethyl ester group, provides a scaffold for the development of compounds with diverse pharmacological activities. Accurate structural elucidation and characterization of this core molecule and its derivatives are paramount for advancing drug discovery programs. NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of these compounds in solution.

¹H and ¹³C NMR Spectral Data

The following tables summarize the expected ¹H and ¹³C NMR spectral data for this compound. The data is compiled based on the analysis of closely related structures and general principles of NMR spectroscopy. The bromine atom at the C5 position and the ethyl carboxylate group at the C2 position significantly influence the chemical shifts of the protons and carbons in the indole ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH (H1) | ~12.0 - 12.5 | br s | - |

| H3 | ~7.1 - 7.3 | d | ~2.0 |

| H4 | ~7.6 - 7.8 | d | ~8.8 |

| H6 | ~7.3 - 7.5 | dd | ~8.8, ~2.0 |

| H7 | ~7.8 - 8.0 | d | ~2.0 |

| -OCH₂CH₃ | ~4.3 - 4.4 | q | ~7.1 |

| -OCH₂CH₃ | ~1.3 - 1.4 | t | ~7.1 |

Note: The chemical shifts are predicted for a solution in DMSO-d₆. The NH proton chemical shift can be highly variable depending on the solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C=O | ~161 |

| C2 | ~128 |

| C3 | ~109 |

| C3a | ~129 |

| C4 | ~125 |

| C5 | ~115 (C-Br) |

| C6 | ~124 |

| C7 | ~115 |

| C7a | ~136 |

| -OCH₂CH₃ | ~61 |

| -OCH₂CH₃ | ~14 |

Note: The chemical shifts are predicted for a solution in DMSO-d₆.

Experimental Protocols

Synthesis of this compound

A common route for the synthesis of this compound involves the Fischer indole synthesis. A detailed, generalized procedure is provided below.

Scheme 1: Synthesis of this compound via Fischer Indole Synthesis

Caption: Fischer indole synthesis of this compound.

Procedure:

-

To a stirred solution of 4-bromophenylhydrazine hydrochloride in a suitable solvent (e.g., ethanol), add a molar equivalent of ethyl pyruvate.

-

Add a catalytic amount of a strong acid, such as sulfuric acid or polyphosphoric acid.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a solid.

NMR Sample Preparation and Data Acquisition

¹H and ¹³C NMR Sample Preparation:

-

Weigh approximately 5-10 mg of the this compound derivative.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

¹H NMR Data Acquisition (400 MHz Spectrometer):

-

Pulse Program: Standard single-pulse experiment (e.g., zg30).

-

Solvent: DMSO-d₆.

-

Temperature: 298 K.

-

Spectral Width: 0-16 ppm.

-

Number of Scans: 16.

-

Relaxation Delay: 1.0 s.

-

Acquisition Time: 4.0 s.

¹³C NMR Data Acquisition (100 MHz Spectrometer):

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Solvent: DMSO-d₆.

-

Temperature: 298 K.

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2.0 s.

-

Acquisition Time: 1.2 s.

Logical Workflow for Characterization

The structural confirmation of a synthesized this compound derivative typically follows a logical workflow involving multiple analytical techniques, with NMR spectroscopy playing a central role.

Caption: Logical workflow for the synthesis and characterization of this compound derivatives.

This workflow begins with the synthesis and purification of the target compound. Subsequently, a battery of spectroscopic techniques, including ¹H and ¹³C NMR, mass spectrometry (MS), and infrared (IR) spectroscopy, are employed for structural analysis. The data from these techniques are then integrated to confirm the molecular structure and assess the purity of the synthesized derivative.

Conclusion

This technical guide provides essential information for researchers working with this compound and its derivatives. The predicted ¹H and ¹³C NMR data serve as a valuable reference for spectral interpretation. The detailed experimental protocols for synthesis and NMR analysis offer practical guidance for the preparation and characterization of these important compounds. The logical workflow presented herein outlines a systematic approach to ensure the structural integrity and purity of synthesized molecules, which is a critical aspect of drug discovery and development.

Starting materials for Ethyl 5-Bromoindole-2-carboxylate synthesis

An In-depth Technical Guide to the Synthesis of Ethyl 5-Bromoindole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic routes for this compound, a key intermediate in pharmaceutical research and development. The following sections detail the common starting materials, experimental protocols, and quantitative data associated with its synthesis.

Core Synthetic Strategies

The synthesis of this compound is predominantly achieved through two classical and effective methods: the Fischer Indole Synthesis and the Reissert Indole Synthesis. Both pathways offer reliable means to construct the indole core with the desired substitutions.

Fischer Indole Synthesis

The Fischer indole synthesis is a widely employed method for preparing indoles from an arylhydrazine and an aldehyde or ketone. In the context of this compound, the typical starting materials are 4-bromophenylhydrazine and ethyl pyruvate.

Reaction Pathway:

The synthesis proceeds via the formation of a phenylhydrazone intermediate from the reaction of 4-bromophenylhydrazine with ethyl pyruvate. This intermediate then undergoes acid-catalyzed cyclization to form the indole ring.

Figure 1: Fischer Indole Synthesis Pathway.

Experimental Protocol:

A common procedure involves the reaction of p-bromoaniline to form the corresponding phenylhydrazone, which is then cyclized.

-

Preparation of Ethyl pyruvate p-bromophenylhydrazone: p-Bromoaniline is used as the starting material.[1]

-

Cyclization: The resulting phenylhydrazone is treated with a cyclizing agent such as polyphosphoric acid or a mixture of sulfuric acid and acetic acid to yield this compound.[1]

Quantitative Data:

| Starting Material (Precursor) | Reagents | Yield (%) | Reference |

| Ethyl pyruvate p-bromophenylhydrazone | Polyphosphoric acid, Toluene | 50 | [1] |

| Ethyl pyruvate p-bromophenylhydrazone | Not specified | 91 | [1] |

Reissert Indole Synthesis

The Reissert indole synthesis offers an alternative route, commencing with an ortho-nitrotoluene derivative and diethyl oxalate. This method involves the condensation to form a pyruvate derivative, followed by reductive cyclization.

Reaction Pathway:

The synthesis begins with the condensation of 4-bromo-2-nitrotoluene with diethyl oxalate in the presence of a base to form ethyl 4-bromo-2-nitrophenylpyruvate. This intermediate is then subjected to reductive cyclization to afford the target indole.

Figure 2: Reissert Indole Synthesis Pathway.

Experimental Protocol:

-

Condensation: 4-Bromo-2-nitrotoluene is condensed with diethyl oxalate using a strong base like potassium ethoxide to yield ethyl 4-bromo-2-nitrophenylpyruvate.[2]

-

Reductive Cyclization: The resulting pyruvate derivative is then reduced and cyclized in one pot. Common reducing agents include zinc in acetic acid, ferrous sulfate with ammonium hydroxide, or catalytic hydrogenation.[2][3][4] This step converts the nitro group to an amine, which subsequently attacks the ketone to form the indole ring.

Quantitative Data:

While specific yield data for the 5-bromo derivative via the Reissert synthesis is not detailed in the provided results, the general Reissert indole synthesis is a well-established and effective method.[2][4]

Alternative Starting Materials and Precursors

Besides the primary syntheses, this compound can be accessed from other precursors, often involving the functionalization of a pre-existing indole or indoline core.

Synthesis from 5-Bromoindole

One approach involves the direct functionalization of 5-bromoindole. However, this often requires protection of the indole nitrogen followed by carboxylation at the 2-position. A more common route is to synthesize 5-bromoindole first and then build the carboxylate functionality.

Synthesis of 5-Bromoindole:

A method for preparing 5-bromoindole from indole involves a three-step process:

-

Sulfonation: Indole is reacted with sodium bisulfite to form sodium indoline-2-sulfonate.[5][6]

-

Acetylation: The resulting sulfonate is acetylated with acetic anhydride.[5][6]

-

Bromination and Hydrolysis: The acetylated intermediate is then brominated, followed by hydrolysis to yield 5-bromoindole.[5]

Workflow for 5-Bromoindole Synthesis:

Figure 3: Workflow for the Synthesis of 5-Bromoindole.

Once 5-bromoindole is obtained, subsequent steps would be required to introduce the ethyl carboxylate group at the 2-position, which can be a challenging transformation.

Summary of Starting Materials

The following table summarizes the key starting materials for the principal synthetic routes to this compound.

| Synthetic Route | Primary Starting Materials | Key Reagents |

| Fischer Indole Synthesis | 4-Bromophenylhydrazine hydrochloride, Ethyl pyruvate | Polyphosphoric acid or H₂SO₄/Acetic acid |

| Reissert Indole Synthesis | 4-Bromo-2-nitrotoluene, Diethyl oxalate | Potassium ethoxide, Zinc/Acetic acid |

| From Indole | Indole | Sodium bisulfite, Acetic anhydride, Bromine |

This guide highlights the most effective and commonly utilized pathways for the synthesis of this compound. The choice of a particular route will depend on the availability of starting materials, desired scale of production, and safety considerations. The Fischer Indole Synthesis is often favored for its directness and high yields.

References

- 1. KR100411599B1 - Process for preparation of 5-substituted indole derivatives - Google Patents [patents.google.com]

- 2. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 5-Bromo Indole [designer-drug.com]

- 6. CN102558017A - Method for preparing 5-bromoindole - Google Patents [patents.google.com]

Introduction to Indole Chemistry and Biology

An In-depth Technical Guide to the Biological Role of Indole-Based Compounds

Executive Summary

The indole nucleus, a bicyclic aromatic heterocycle, represents a cornerstone scaffold in medicinal chemistry and chemical biology.[1][2] Derived primarily from the essential amino acid tryptophan, indole and its derivatives are ubiquitous in nature, found in plants, microorganisms, and animals.[1][3][4] These compounds exhibit a remarkable diversity of biological activities, functioning as crucial signaling molecules in intercellular, interspecies, and inter-kingdom communication, and serving as precursors to vital biomolecules like neurotransmitters and hormones.[4][5][6] Their ability to interact with a wide array of biological targets has made them a "privileged scaffold" in drug discovery, leading to the development of numerous therapeutic agents for conditions ranging from cancer and infectious diseases to neurological disorders.[7][8][9] This guide provides a comprehensive overview of the biosynthesis, signaling roles, and pharmacological activities of indole-based compounds, supported by quantitative data, detailed experimental protocols, and pathway visualizations to serve as a critical resource for researchers, scientists, and drug development professionals.

Indole (C₈H₇N) is composed of a six-membered benzene ring fused to a five-membered, nitrogen-containing pyrrole ring.[4][10] This structure is the foundation for a vast class of compounds known as indoles. The amino acid tryptophan is the primary biochemical precursor for the majority of indole alkaloids.[1][3] In nature, bacteria degrade tryptophan to produce tryptamine and indole itself.[1] In animals, tryptophan is the precursor to the neurotransmitter serotonin (5-hydroxytryptamine) and the hormone melatonin, which regulates circadian rhythms.[1][3] The versatility of the indole scaffold allows it to be a key pharmacophore in synthesizing potent biological agents, making it a focal point in drug discovery.[2][11]

Biosynthesis and Metabolism of Indole Derivatives

The metabolism of dietary tryptophan is a central hub for the production of a myriad of bioactive indole derivatives. This process occurs via three primary pathways in mammals and the gut microbiota.[12]

-

Kynurenine Pathway: The majority of dietary tryptophan is metabolized via this pathway, which is critical in immune regulation.

-

Serotonin Pathway: This pathway leads to the synthesis of the neurotransmitter serotonin and the hormone melatonin.[1][12]

-

Indole Pathway (Microbial Metabolism): Gut microbiota metabolize tryptophan into numerous indole derivatives, including indole itself, indole-3-acetic acid (IAA), indolepropionic acid (IPA), indole-3-aldehyde (IAld), and indoxyl sulfate.[13][14][15] These microbial metabolites are crucial signaling molecules that interact with host receptors to regulate intestinal homeostasis and immune responses.[9][13][15]

The indole pyruvate pathway is a principal route for tryptophan metabolism in the gut microbiota, yielding many derivatives that activate the aryl hydrocarbon receptor (AHR) signaling pathway.[16]

Biological Roles as Signaling Molecules

Indole is a critical signaling molecule that facilitates communication within and between species, a phenomenon known as interspecies and inter-kingdom signaling.[5]

In Microbial Communities: In bacteria, indole acts as an intercellular signal that regulates diverse physiological processes, including biofilm formation, drug resistance, plasmid stability, and virulence.[6][17][18] It functions as a stationary phase signal, although it is not considered a classic quorum sensing molecule, it shares some similar modes of action. Over 85 species of bacteria are known to produce indole.[6][17]

In Host-Microbe Interactions: Microbial indole derivatives are key mediators of gut health. They interact with host eukaryotic receptors, such as the aryl hydrocarbon receptor (AhR) and the pregnane X receptor (PXR), to modulate host physiology.[9][19] This signaling strengthens the intestinal barrier, regulates inflammation, and influences the immune system.[9][20] For example, indole triggers the secretion of glucagon-like peptide-1 (GLP-1) in intestinal cells, impacting metabolic regulation.[14]

In Plants: Indole and its derivatives are fundamental to plant biology. Indole-3-acetic acid (IAA), or auxin, is a critical phytohormone that regulates nearly every aspect of plant growth and development.[21] Indole also functions as a signaling molecule in plant defense, being released in response to herbivore attacks to prime systemic immunity.[21][22] Furthermore, as a volatile organic compound, indole is a key component of floral scents used to attract pollinators.[21]

Pharmacological Activities and Therapeutic Applications

The indole scaffold is a prolific source of pharmacologically active compounds, with applications spanning a wide range of diseases.[7][10][23]

Anticancer Activity

Indole derivatives are prominent in oncology due to their ability to target various cancer-related pathways, including the induction of apoptosis, inhibition of tubulin polymerization, and modulation of protein kinases and histone deacetylases (HDACs).[7][24][25] Several indole-based drugs, such as panobinostat and sunitinib, have been approved by the FDA for clinical use.[26]

| Compound/Derivative Class | Mechanism of Action | Target Cancer Cell Line(s) | IC₅₀ Value | Reference(s) |

| Chalcone-indole derivative 12 | Tubulin Polymerization Inhibitor | Various | 0.22 - 1.80 µmol/L | [27] |

| Quinoline-indole derivative 13 | Tubulin Polymerization Inhibitor | Various | 2 - 11 nmol/L | [27] |

| Benzimidazole-indole derivative 8 | Tubulin Polymerization Inhibitor | Various | 50 nmol/L (average) | [27] |

| Novel indole hydrazide derivative 12 | Induces Apoptosis, Cell Cycle Arrest | MCF-7 (Breast Cancer) | 3.01 µM | |

| 3,5-Diprenyl indole 35 | Cytotoxic Agent | MIA PaCa-2 (Pancreatic) | 9.5 ± 2.2 µM | [25] |

| Vincristine/Vinblastine | Tubulin Polymerization Inhibitor | Various (Leukemia, Lymphoma) | N/A (Clinical Drug) | [1][25] |

Antiviral and Antimicrobial Activities

The indole nucleus is a key pharmacophore for designing antiviral and antimicrobial agents.[11][28] These compounds can disrupt bacterial membranes, inhibit biofilm formation, and interfere with viral replication processes.[7][11] Umifenovir (Arbidol), an indole derivative, is a broad-spectrum antiviral drug used against influenza and has been repurposed against SARS-CoV-2.[29]

| Compound/Derivative Class | Activity | Target(s) | EC₅₀ / IC₅₀ / MIC Value | Reference(s) |

| Tetrahydroindole derivative 3 | Anti-HCV | Hepatitis C Virus (gt 1b, 2a) | EC₅₀ = 7.9 µM, 2.6 µM | [11] |

| 5,6-dihydroxyindole carboxamide | Anti-HIV | HIV-1 Integrase | IC₅₀ = 1.4 µM | [30][31] |

| Umifenovir (Arbidol) | Anti-SARS-CoV-2 | SARS-CoV-2 Virus | IC₅₀ = 4.11 µM | [29] |

| Dihydrospongotine C / Spongotine C | Anti-HIV, Antimicrobial | HIV, S. aureus | IC₅₀ = 2.7-12 µM, MIC = 1.8-7.6 µM | [8] |

| Indole-triazole derivative | Antifungal | Candida albicans | MIC = 2 µg/mL | [28] |

Key Experimental Protocols

Protocol for Quantification of Indole Compounds by RP-HPLC

This protocol outlines a general method for the simultaneous determination of various indole compounds in bacterial culture supernatants, adapted from published methodologies.[32][33]

1. Sample Preparation:

- Centrifuge the bacterial culture to pellet the cells.

- Collect the supernatant.

- Perform a clean-up step using a centrifugal filtration unit (e.g., 0.22 µm filter) to remove remaining particulate matter and proteins. The filtrate is ready for analysis.

2. Chromatographic Conditions:

- System: High-Performance Liquid Chromatography (HPLC) system.

- Column: Reversed-phase C8 or C18 column (e.g., Symmetry C8, 4.6 x 150 mm, 5 µm).

- Mobile Phase: A gradient elution is typically used. For example, a gradient of methanol (Solvent B) in an aqueous buffer like 20 mM sodium acetate adjusted to a specific pH (e.g., pH 4.5) (Solvent A).

- Flow Rate: 1.0 mL/min.

- Injection Volume: 20 µL.

- Column Temperature: Maintained at a constant temperature, e.g., 30°C.

3. Detection:

- Detector: Fluorimetric detector is highly sensitive and selective for indoles.

- Wavelengths: Excitation (λex) at 280 nm and Emission (λem) at 350 nm.

4. Quantification:

- Prepare calibration curves for each indole standard (e.g., tryptophan, IAA, tryptamine) over a relevant concentration range (e.g., 0.05 to 100 µg/mL).

- Calculate the concentration of each analyte in the sample by comparing its peak area to the corresponding calibration curve.

Protocol for In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is commonly used to determine the cytotoxic effects (IC₅₀ values) of compounds on cancer cell lines.[25]

1. Cell Culture and Seeding:

- Culture the desired cancer cell line in appropriate media and conditions.

- Harvest cells and seed them into a 96-well microtiter plate at a predetermined density (e.g., 5,000-10,000 cells/well).

- Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

- Prepare serial dilutions of the test indole compound in culture medium.

- Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

- Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

3. MTT Addition and Incubation:

- After incubation, add 10-20 µL of MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; typically 5 mg/mL in PBS) to each well.

- Incubate for another 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

4. Solubilization and Measurement:

- Carefully remove the medium containing MTT.

- Add 100-150 µL of a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.

- Gently shake the plate to ensure complete dissolution.

- Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.

5. Data Analysis:

- Calculate the percentage of cell viability for each concentration relative to the vehicle control.

- Plot the percentage of viability against the log of the compound concentration.

- Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve.

Conclusion and Future Perspectives

Indole-based compounds are of paramount importance in biology and medicine, acting as versatile signaling molecules and providing a rich scaffold for drug development.[1][7] Their roles in mediating host-microbiome interactions are a particularly exciting area of research, with profound implications for metabolic and inflammatory diseases.[9][20] In oncology, the continued exploration of indole derivatives that target novel pathways or overcome drug resistance remains a critical endeavor.[25][26] Future research will likely focus on the targeted synthesis of novel indole derivatives, leveraging computational methods for rational drug design, and further elucidating the complex signaling networks they govern in both health and disease.[2][34] The development of advanced analytical techniques will also be essential for understanding the dynamic metabolism and function of these crucial molecules in complex biological systems.

References

- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.aip.org [pubs.aip.org]

- 3. Indole alkaloid - Wikipedia [en.wikipedia.org]

- 4. Indole - Wikipedia [en.wikipedia.org]

- 5. Roles of indole as an interspecies and interkingdom signaling molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) | MDPI [mdpi.com]

- 8. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dual Role of Indoles Derived From Intestinal Microbiota on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Tryptophan Indole Derivatives: Key Players in Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Tryptophan - Wikipedia [en.wikipedia.org]

- 15. New Insights Into Gut-Bacteria-Derived Indole and Its Derivatives in Intestinal and Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Endogenous Indole Pyruvate Pathway for Tryptophan Metabolism Mediated by IL4I1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Indole Affects Biofilm Formation in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Diverse roles of microbial indole compounds in eukaryotic systems - PMC [pmc.ncbi.nlm.nih.gov]

- 20. metabolon.com [metabolon.com]

- 21. Indole is an essential molecule for plant interactions with herbivores and pollinators [meddocsonline.org]

- 22. Frontiers | The role of indole derivative in the growth of plants: A review [frontiersin.org]

- 23. researchgate.net [researchgate.net]

- 24. eurekaselect.com [eurekaselect.com]

- 25. mdpi.com [mdpi.com]

- 26. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 28. An insight into the recent developments in anti-infective potential of indole and associated hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. Frontiers | Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations [frontiersin.org]

- 31. Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 32. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. academic.oup.com [academic.oup.com]

- 34. Breakthrough In Indole Chemistry Could Accelerate Drug Development [drugdiscoveryonline.com]

An In-depth Technical Guide to Ethyl 5-Bromoindole-2-carboxylate: Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 5-Bromoindole-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, outlines experimental protocols for its synthesis and characterization, and explores its biological activities, particularly as a scaffold for anticancer agents.

Physicochemical Properties

This compound is a halogenated heterocyclic compound. Its key physical and chemical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₁₁H₁₀BrNO₂ | [1][2] |

| Molecular Weight | 268.11 g/mol | [1][2][3][4] |

| CAS Number | 16732-70-0 | [1][3][4][5] |

| Melting Point | 163-167 °C | [3][4][5] |

| 164.0 to 168.0 °C | ||

| 165 °C | [6][7] | |

| Appearance | White to Orange to Green powder to crystal | |

| Pale yellow fused solid or powder | [5] | |

| White or almost white powder | [8] | |

| Solubility | Soluble in Acetone | [7] |

| Storage Temperature | 2-8°C | [3][4][7] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of indole derivatives are crucial for reproducible research. Below are representative protocols derived from the literature for related compounds, which can be adapted for this compound.

1. Synthesis of 3-Bromo-1H-indole-2-carboxylic acid ethyl ester (A related compound)

This protocol describes the esterification of the corresponding carboxylic acid.

-

Materials: 3-Bromo-1H-indole-2-carboxylic acid (100 mg, 0.42 mmol), anhydrous ethanol (10 mL), concentrated sulfuric acid (20 mg, 0.21 mmol), saturated aqueous solution of sodium bicarbonate, ethyl acetate, anhydrous sodium sulfate.

-

Procedure:

-

Dissolve 3-Bromo-1H-indole-2-carboxylic acid in anhydrous ethanol.

-

Add concentrated sulfuric acid dropwise to the solution.

-

Stir the mixture at 80 °C for 2 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product three times with ethyl acetate (30 mL × 3).

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under vacuum to obtain the crude product.

-

Purify the crude product by silica gel chromatography (ethyl acetate/petroleum ether, 1:5 v/v) to afford the final product as a white solid (91 mg, 85% yield).[9]

-

2. Hydrolysis of this compound to 5-Bromoindole-2-carboxylic acid

This protocol details the conversion of the ethyl ester to the corresponding carboxylic acid.

-

Materials: this compound (134 g), 96% methanol (31.25 g), water (183 mL), 10% hydrochloric acid.

-

Procedure:

-

Dissolve this compound in a mixture of 96% methanol and water.

-

Heat the solution and reflux for 30 minutes.

-

Monitor the reaction for completion.

-

After completion, cool the reaction mixture to 40 °C.

-

Slowly add 10% hydrochloric acid solution to adjust the pH to 3-4.

-

Filter the resulting precipitate to give the product as an off-white solid (109.1 g, 91% yield).

-

Analyze the product by high-performance liquid chromatography (HPLC) to confirm purity (≥96%).[10]

-

Biological Activity and Signaling Pathways

Derivatives of 5-bromoindole have garnered significant attention for their potential as therapeutic agents, particularly in oncology. Several studies have highlighted their role as inhibitors of key signaling pathways implicated in cancer progression.

Anticancer Activity:

Novel derivatives of 5-bromoindole-2-carboxylic acid have demonstrated potent antiproliferative activity against various cancer cell lines, including HepG2 (liver), A549 (lung), and MCF-7 (breast).[11] The mechanism of action often involves the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[12][13] Inhibition of this pathway can lead to cell cycle arrest and the induction of apoptosis in cancer cells.[11][13] Furthermore, some indole derivatives have been shown to disrupt the mitotic spindle, a critical component for cell division, thereby preventing cancer cell proliferation.[12][13]

Below is a diagram illustrating the simplified EGFR signaling pathway and the point of inhibition by 5-bromoindole derivatives.

Caption: EGFR signaling pathway and inhibition by 5-bromoindole derivatives.

Experimental Workflow for Anticancer Activity Screening:

The evaluation of novel compounds for anticancer activity typically follows a structured workflow, from initial synthesis to in-depth mechanistic studies.

Caption: Workflow for anticancer drug discovery with 5-bromoindole derivatives.

References

- 1. 16732-70-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound (95%) - Amerigo Scientific [amerigoscientific.com]

- 3. This compound 95 16732-70-0 [sigmaaldrich.com]

- 4. This compound 95 16732-70-0 [sigmaaldrich.com]

- 5. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 6. parchem.com [parchem.com]

- 7. This compound | 16732-70-0 [chemicalbook.com]

- 8. 5-Bromoindole-2-carboxylic acid ethyl ester - 重庆英斯凯药业有限公司 [ensky-chemical.com]

- 9. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 5-Bromoindole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Suzuki coupling reactions with Ethyl 5-Bromoindole-2-carboxylate

An Application Note on the Palladium-Catalyzed Suzuki-Miyaura Coupling of Ethyl 5-Bromoindole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction